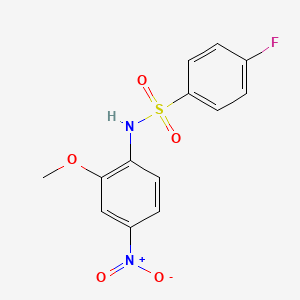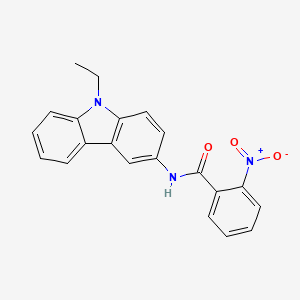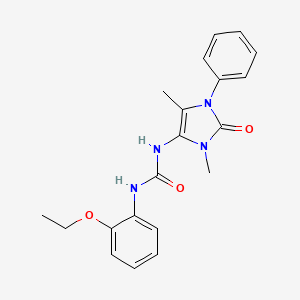![molecular formula C26H35BrN4O2S B5237592 4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B5237592.png)
4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of Dihexylamino Group: The dihexylamino group can be introduced through nucleophilic substitution reactions, where a suitable dihexylamine reacts with a halogenated quinoxaline derivative.
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: The final step involves the reaction of the brominated quinoxaline derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The quinoxaline core can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of quinoxaline derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit enzymes like kinases or proteases, affecting cellular signaling pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide
- 4-bromo-N-[3-(diethylamino)quinoxalin-2-yl]benzenesulfonamide
- 4-bromo-N-[3-(dimethylamino)quinoxalin-2-yl]benzenesulfonamide
Uniqueness
4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide is unique due to the presence of the dihexylamino group, which can influence its lipophilicity, electronic properties, and biological activity. This makes it distinct from other similar compounds with different alkyl or aryl substituents.
Properties
IUPAC Name |
4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrN4O2S/c1-3-5-7-11-19-31(20-12-8-6-4-2)26-25(28-23-13-9-10-14-24(23)29-26)30-34(32,33)22-17-15-21(27)16-18-22/h9-10,13-18H,3-8,11-12,19-20H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEWDVZXVAPGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[2-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5237512.png)
![(5E)-5-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5237516.png)

![4-allyl-1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5237527.png)


![9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide]](/img/structure/B5237545.png)
![ethyl 4-[[4-[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carbonyl]-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B5237553.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromobenzamide](/img/structure/B5237564.png)
![ethyl 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5237569.png)
![1-(4-fluorophenyl)-4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxo-1-butanone](/img/structure/B5237574.png)
![(2-aminoethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5237577.png)
![N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5237580.png)
